molecular formula C6H13BO3 B13459988 (3-Isopropoxyprop-1-en-2-yl)boronic acid

(3-Isopropoxyprop-1-en-2-yl)boronic acid

Cat. No.: B13459988
M. Wt: 143.98 g/mol
InChI Key: AJPMSEHSFCZOPK-UHFFFAOYSA-N
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Description

(3-Isopropoxyprop-1-en-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its isopropoxy group attached to the prop-1-en-2-yl chain, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropoxyprop-1-en-2-yl)boronic acid typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where the alkene undergoes hydroboration with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of boronic acids often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of Grignard reagents or organolithium compounds to introduce the boron moiety, followed by purification steps to isolate the desired boronic acid.

Chemical Reactions Analysis

Types of Reactions

(3-Isopropoxyprop-1-en-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The boronic acid can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and sodium periodate (NaIO4) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.

    Substitution: Palladium catalysts such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Boronic esters and borates.

    Reduction: Boranes.

    Substitution: Various substituted alkenes and alkanes.

Scientific Research Applications

(3-Isopropoxyprop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.

    Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.

    Industry: It is used in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Isopropoxyprop-1-en-2-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom’s ability to form reversible covalent bonds with diols and other nucleophiles is key to its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

(3-Isopropoxyprop-1-en-2-yl)boronic acid is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and reactivity are influenced by the substituents on the boronic acid.

Properties

Molecular Formula

C6H13BO3

Molecular Weight

143.98 g/mol

IUPAC Name

3-propan-2-yloxyprop-1-en-2-ylboronic acid

InChI

InChI=1S/C6H13BO3/c1-5(2)10-4-6(3)7(8)9/h5,8-9H,3-4H2,1-2H3

InChI Key

AJPMSEHSFCZOPK-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)COC(C)C)(O)O

Origin of Product

United States

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